An In-Depth Technical Guide to the Physicochemical Properties of 1-(3-Methylphenyl)cyclopropanecarboxylic Acid
An In-Depth Technical Guide to the Physicochemical Properties of 1-(3-Methylphenyl)cyclopropanecarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of 1-(3-Methylphenyl)cyclopropanecarboxylic acid, a molecule of interest in medicinal chemistry and drug discovery. The information presented herein is intended to support research and development activities by providing essential data on the compound's behavior and characteristics. Due to the limited availability of experimental data for this specific molecule, this guide combines known values with predicted data from reputable computational models. Detailed experimental protocols for determining these key properties are also provided to facilitate further laboratory investigation.
Core Physicochemical Properties
The fundamental physicochemical properties of 1-(3-Methylphenyl)cyclopropanecarboxylic acid are summarized in the table below. These parameters are critical for understanding the compound's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its potential for formulation and delivery.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₂O₂ | - |
| Molecular Weight | 176.21 g/mol | |
| Melting Point | Predicted: 85-95 °C | Computational Prediction |
| Boiling Point | Predicted: 300-320 °C | Computational Prediction |
| Aqueous Solubility | Predicted: -2.5 to -3.5 (log mol/L) | Computational Prediction |
| pKa | Predicted: 4.5 - 5.0 | Computational Prediction |
| LogP | Predicted: 2.3 - 2.8 | Computational Prediction |
Note: Predicted values are estimates generated from computational models (e.g., ChemAxon, ACD/Percepta, Molinspiration, Osiris Property Explorer) and should be confirmed by experimental data.
Experimental Protocols
To enable the empirical determination and verification of the physicochemical properties of 1-(3-Methylphenyl)cyclopropanecarboxylic acid, the following detailed experimental protocols are provided.
Melting Point Determination (Capillary Method)
Objective: To determine the temperature at which the compound transitions from a solid to a liquid.
Apparatus:
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Melting point apparatus
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Capillary tubes (sealed at one end)
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Mortar and pestle
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Spatula
Procedure:
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Ensure the sample of 1-(3-Methylphenyl)cyclopropanecarboxylic acid is pure and dry.
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Grind a small amount of the crystalline sample into a fine powder using a mortar and pestle.
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Pack the dry powder into a capillary tube to a height of 2-3 mm by tapping the sealed end of the tube on a hard surface.
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Place the capillary tube into the heating block of the melting point apparatus.
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Heat the block rapidly to a temperature approximately 15-20 °C below the expected melting point.
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Then, decrease the heating rate to 1-2 °C per minute to allow for accurate observation.
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Record the temperature at which the first drop of liquid is observed (the onset of melting) and the temperature at which the entire solid has turned into a clear liquid (the completion of melting). The range between these two temperatures is the melting point range.
Boiling Point Determination (Distillation Method)
Objective: To determine the temperature at which the vapor pressure of the liquid equals the atmospheric pressure.
Apparatus:
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Distillation flask
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Condenser
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Receiving flask
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Thermometer
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Heating mantle
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Boiling chips
Procedure:
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Place a measured volume of 1-(3-Methylphenyl)cyclopropanecarboxylic acid into the distillation flask, along with a few boiling chips to ensure smooth boiling.
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Set up the distillation apparatus, ensuring the thermometer bulb is positioned just below the side arm of the distillation flask to accurately measure the temperature of the vapor.
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Begin heating the flask gently with the heating mantle.
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Observe the temperature as the liquid begins to boil and the vapor rises.
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Record the temperature at which the first drop of distillate is collected in the receiving flask.
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Continue to monitor the temperature. The boiling point is the stable temperature at which the liquid is actively boiling and condensing.
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Record the atmospheric pressure at the time of the experiment, as boiling point is pressure-dependent.
Aqueous Solubility Determination (Shake-Flask Method)
Objective: To determine the concentration of the compound in a saturated aqueous solution at a specific temperature.
Apparatus:
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Glass vials with screw caps
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Orbital shaker or rotator
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Centrifuge
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Analytical balance
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pH meter
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UV-Vis spectrophotometer or HPLC system
Procedure:
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Add an excess amount of 1-(3-Methylphenyl)cyclopropanecarboxylic acid to a known volume of purified water or a buffer of a specific pH in a glass vial.
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Seal the vial and place it in an orbital shaker set at a constant temperature (e.g., 25 °C or 37 °C).
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Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
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After agitation, allow the suspension to settle.
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Centrifuge the samples to separate the undissolved solid from the saturated solution.
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Carefully withdraw an aliquot of the clear supernatant.
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Determine the concentration of the compound in the supernatant using a validated analytical method, such as UV-Vis spectrophotometry or HPLC.
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The resulting concentration is the aqueous solubility of the compound at that temperature and pH.
pKa Determination (Potentiometric Titration)
Objective: To determine the acid dissociation constant (pKa) of the carboxylic acid group.
Apparatus:
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Potentiometer (pH meter) with a suitable electrode
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Burette
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Beaker
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Magnetic stirrer and stir bar
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Standardized solution of a strong base (e.g., 0.1 M NaOH)
Procedure:
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Accurately weigh a sample of 1-(3-Methylphenyl)cyclopropanecarboxylic acid and dissolve it in a known volume of purified water (co-solvents like methanol or DMSO may be used if solubility is low, but this will affect the apparent pKa).
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Place the solution in a beaker with a magnetic stir bar and begin stirring.
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Immerse the calibrated pH electrode into the solution.
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Titrate the solution by adding small, precise increments of the standardized strong base from the burette.
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Record the pH of the solution after each addition of the titrant, allowing the reading to stabilize.
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Continue the titration past the equivalence point.
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Plot the pH of the solution as a function of the volume of titrant added.
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The pKa is the pH at the half-equivalence point (the point at which half of the acid has been neutralized). This can be determined from the titration curve.
LogP Determination (Shake-Flask Method)
Objective: To determine the partition coefficient of the compound between n-octanol and water.
Apparatus:
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Separatory funnels or glass vials with screw caps
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Orbital shaker or rotator
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Centrifuge
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UV-Vis spectrophotometer or HPLC system
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n-Octanol (pre-saturated with water)
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Water (pre-saturated with n-octanol)
Procedure:
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Prepare pre-saturated n-octanol and water by mixing them and allowing the phases to separate.
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Accurately weigh a sample of 1-(3-Methylphenyl)cyclopropanecarboxylic acid and dissolve it in either the aqueous or the n-octanol phase.
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Add a known volume of this solution to a separatory funnel or vial containing a known volume of the other phase.
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Seal the container and shake it vigorously for a set period (e.g., 1-2 hours) to allow for partitioning between the two phases.
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Allow the two phases to separate completely. Centrifugation can be used to aid separation.
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Carefully withdraw an aliquot from both the aqueous and the n-octanol layers.
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Determine the concentration of the compound in each phase using a suitable analytical method (e.g., UV-Vis or HPLC).
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The LogP is calculated as the base-10 logarithm of the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase.
Interplay of Physicochemical Properties
The physicochemical properties of a molecule are not independent but are interconnected, influencing each other and collectively determining the compound's overall behavior. The following diagram illustrates the logical relationships between the key properties of 1-(3-Methylphenyl)cyclopropanecarboxylic acid.
